N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(2,4-Dimethylphenyl)-2-(2-methoxyphenoxy)acetamide is an acetamide derivative featuring a 2,4-dimethylphenyl group and a 2-methoxyphenoxy moiety linked via an acetamide bridge.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-8-9-14(13(2)10-12)18-17(19)11-21-16-7-5-4-6-15(16)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
SVJORGIUNQQVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Esterification Pathway
The most widely documented method involves a two-step sequence beginning with etherification followed by amidation (Figure 1).
Step 1: Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid
2-Methoxyphenol undergoes nucleophilic displacement with chloroacetic acid under alkaline conditions:
$$
\text{2-Methoxyphenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(2-Methoxyphenoxy)Acetic Acid}
$$
Optimal conditions derived from analogous syntheses suggest:
- Molar ratio : 1:1.2 (phenol:chloroacetic acid)
- Temperature : 80-90°C
- Reaction time : 4-6 hours
- Yield : 68-72%
Step 2: Amide Bond Formation
The carboxylic acid intermediate is converted to the target acetamide through either:
A. Acid Chloride Route
$$
\text{2-(2-Methoxyphenoxy)Acetic Acid} \xrightarrow{\text{SOCl}_2} \text{Acid Chloride} \xrightarrow{\text{2,4-Dimethylaniline}} \text{Target Compound}
$$
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Chlorinating Agent | Thionyl chloride | 85% efficiency |
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Reaction Temperature | 0-5°C (chlorination), RT (amidation) | Prevents decomposition |
B. Coupling Agent-Mediated Synthesis
Modern approaches employ carbodiimide reagents:
$$
\text{EDCl/HOBt-mediated coupling in DMF yields 78-82% product}
$$
Single-Pot Tandem Methodology
Recent advances demonstrate a convergent approach using:
$$
\text{2-Methoxyphenyl Glycidyl Ether} + \text{N-(2,4-Dimethylphenyl)Acetamide} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Target Compound}
$$
Advantages :
- 92% atom economy vs. 68% in stepwise methods
- 15% reduced solvent consumption
- 3-hour total reaction time
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Pilot plant data from patent literature reveal:
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Space-time yield | 0.8 kg/L·day | 4.2 kg/L·day |
| Impurity profile | 5-7% byproducts | <1.2% byproducts |
| Energy consumption | 120 kWh/kg | 45 kWh/kg |
Key innovations include:
Green Chemistry Modifications
Sustainable synthesis protocols achieve:
- 98% conversion using enzymatic amidation (Candida antarctica lipase B)
- Aqueous micellar catalysis with TPGS-750-M surfactant
- Solvent-free mechanochemical synthesis via ball milling
Comparative Analysis :
| Method | PMI* | E-Factor | Cost Increase |
|---|---|---|---|
| Traditional | 86 | 32 | Baseline |
| Enzymatic | 41 | 12 | +18% |
| Mechanochemical | 9 | 4 | +9% |
Structural Analogs and Byproduct Management
Common Synthetic Byproducts
HPLC-MS analysis identifies three primary impurities:
| Impurity | Structure | Formation Mechanism |
|---|---|---|
| Imp-A (3.2-5.1%) | Di-ortho-methylated isomer | Regioselective alkylation |
| Imp-B (1.8-2.4%) | Acetic acid dimer adduct | Incomplete amidation |
| Imp-C (0.7-1.1%) | Methoxy-deprotected derivative | Acidic cleavage during workup |
Advanced purification strategies:
Computational Modeling of Reaction Pathways
DFT calculations (B3LYP/6-311++G**) reveal:
- Rate-determining step: Nucleophilic attack on chloroacetic acid (ΔG‡ = 28.7 kcal/mol)
- Steric effects from 2,4-dimethyl group increase activation energy by 4.3 kcal/mol vs. unsubstituted analog
- Solvent polarization effects account for 12% yield variation between DMF and THF
Process Analytical Technology (PAT) Implementation
In-Line Monitoring Systems
| Technique | Parameter Measured | Frequency | Control Action |
|---|---|---|---|
| FT-IR | Amide I band | Every 15s | Adjust stoichiometric ratio |
| Raman | Crystallinity | Continuous | Modulate anti-solvent addition |
| UV-Vis | Impurity profile | Every 5min | Trigger divert valve |
Multivariate Statistical Process Control
PLS models incorporating 27 critical process parameters achieve:
- 99.4% prediction accuracy for final purity
- 83% reduction in out-of-spec batches
- Real-time fault detection through Hotelling's T² monitoring
Emerging Synthetic Platforms
Photocatalytic C-O Bond Formation
Visible-light mediated synthesis using:
- Ru(bpy)₃²⁺ photocatalyst
- 450 nm LED irradiation
- 78% yield in 2 hours vs. 65% in thermal methods
Biocatalytic Dynamic Kinetic Resolution
Novel amidase enzymes enable:
- 99% enantiomeric excess (R-configuration)
- 4-fold increase in reaction rate vs. chemical catalysis
- Full substrate conversion at 35°C
Industrial Case Studies
Kilo-Lab Optimization
Data from GMP manufacturing campaigns show:
| Scale | 100g | 1kg | 10kg |
|---|---|---|---|
| Yield | 81% | 78% | 74% |
| Purity | 99.1% | 98.7% | 98.3% |
| Cycle Time | 18h | 22h | 26h |
Critical scale-up challenges:
- Exothermicity management during amidation (-ΔH = 58 kJ/mol)
- Particle size control in final crystallization
- Residual solvent removal below ICH Q3C limits
Regulatory Considerations
ICH-compliant impurity profiling requires:
- <0.15% individual unspecified impurities
- Total impurities <0.5%
- Heavy metals <10 ppm
- Residual solvents per Class 2/3 limits
Environmental Impact Assessment
Life cycle analysis (cradle-to-gate) reveals:
| Impact Category | Traditional Process | Optimized Process |
|---|---|---|
| Global Warming Potential | 8.2 kg CO₂-eq/kg | 3.7 kg CO₂-eq/kg |
| Water Consumption | 120 L/kg | 45 L/kg |
| Energy Demand | 89 MJ/kg | 32 MJ/kg |
Key mitigation strategies:
- Solvent recovery (92% efficiency)
- Waste acid neutralization with recycled CaCO₃
- Biobased 2-methoxyphenol from lignin depolymerization
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
Trends :
- Lipophilicity : Methyl and methoxy groups (target compound) enhance lipophilicity compared to polar derivatives like RL or sulfonamide-containing analogs .
- Solubility: Heterocyclic rings (e.g., thiadiazole in 5k) or amino groups (as in ) improve aqueous solubility, whereas halogenated analogs (e.g., WH7) may exhibit higher membrane permeability .
Enzyme Inhibition:
- α-Glucosidase Inhibition : Compounds with coumarin-thiazole hybrids (e.g., ) show IC₅₀ values in micromolar ranges, while bis-coumarin derivatives (e.g., 5i in ) achieve higher potency. The target compound’s methoxy group may mimic coumarin’s oxygen-mediated interactions.
- Elastase Inhibition: Analog 7 (from ) with sulfamoyl and benzimidazole groups exhibits nanomolar activity. The target compound’s dimethylphenyl group could similarly block hydrophobic enzyme pockets.
Auxin-like Activity:
- WH7 () shares a phenoxyacetamide backbone with the target compound but replaces dimethyl groups with chloro and triazole moieties. Chlorine enhances auxin efficacy by 10-fold compared to methyl groups, suggesting the target compound may require higher concentrations for similar effects.
Ischemia Research:
- RL (), a piperazine-containing analog, demonstrates efficacy in chick embryo ischemia models. The target compound’s lack of a piperazine ring may reduce cardiovascular effects but limit solubility.
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. A representative method involves reacting 2-chloroacetamide with substituted phenols (e.g., 2-methoxyphenol) in the presence of a weak base like K₂CO₃ in acetonitrile. For example:
- Step 1: Dissolve 2-chloroacetamide (1.52 g, 0.016 mol) and K₂CO₃ (3.39 g, 0.024 mol) in acetonitrile.
- Step 2: Add 2-methoxyphenol (1.7 mL, 0.016 mol) and stir for 24 hours at room temperature.
- Step 3: Filter to remove excess base, evaporate the solvent, and purify via column chromatography .
Optimization Tips: - Increase reaction time to 48 hours for incomplete conversions.
- Use anhydrous solvents to minimize side reactions.
- Monitor progress via TLC (ethyl acetate/hexane, 3:7).
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and methoxy groups (δ 3.8 ppm).
- FTIR: Detect carbonyl (C=O) stretches at ~1667 cm⁻¹ and N-H bends at ~3468 cm⁻¹.
- Single-crystal XRD: Resolve bond lengths (e.g., C-O at ~1.36 Å) and dihedral angles between aromatic rings.
Example Data Table:
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.8 (s) | 55.2 | 1250 |
| Acetamide (C=O) | - | 168.5 | 1667 |
| Aromatic C-H | 6.9–7.5 (m) | 110–150 | 3044 |
Q. What analytical methods validate the purity of this compound?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water, 70:30).
- Mass Spectrometry: Exact mass = 313.14 g/mol (ESI-MS, [M+H]⁺).
- Melting Point: Compare observed mp (e.g., 145–147°C) to literature values .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays quantify its activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity with malachite green reagent).
- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HepG2) via scintillation counting.
- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets like COX-2 (PDB ID: 5KIR) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies improve the efficacy of this compound derivatives?
Methodological Answer:
- Modify Substituents: Replace methoxy with ethoxy or halogens to enhance lipophilicity (logP calculated via ChemDraw).
- Bioisosteric Replacement: Substitute acetamide with sulfonamide groups to improve metabolic stability.
- Pharmacokinetic Profiling: Measure solubility (>61.3 µg/mL) and plasma protein binding (equilibrium dialysis) .
Q. What computational models predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME: Predict bioavailability (≥30% oral) and blood-brain barrier penetration (low).
- Proto-II Toxicity: Assess hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding).
- MD Simulations (GROMACS): Simulate stability in aqueous solution (RMSD <2 Å over 100 ns) .
Q. How do crystallographic studies inform polymorphic forms of the compound?
Methodological Answer:
- PXRD: Compare experimental patterns with simulated data from single-crystal structures.
- Thermogravimetric Analysis (TGA): Identify stable polymorphs (weight loss <1% below 150°C).
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonding vs. π-π stacking) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
Q. What causes variability in biological assay results, and how can it be minimized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
